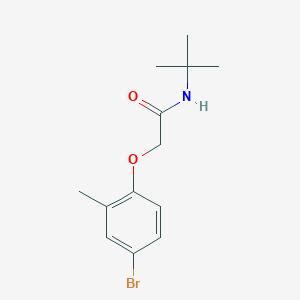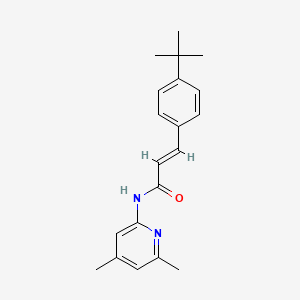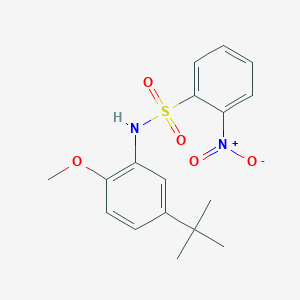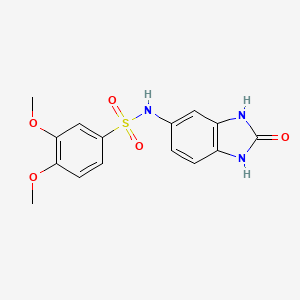![molecular formula C17H17N3OS B5785071 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, Sunitinib, and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone:
Pharmaceutical Development
This compound has shown potential as a pharmaceutical intermediate . Its unique structure, combining pyrimidine and indole moieties, makes it a candidate for the synthesis of various therapeutic agents. Researchers are exploring its use in developing drugs for treating cancer, infectious diseases, and neurological disorders .
Antimicrobial Agents
The compound’s structure suggests it could be effective as an antimicrobial agent . Studies have indicated that derivatives of pyrimidine and indole exhibit significant antibacterial and antifungal activities. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Agricultural Chemicals
In agriculture, this compound can be utilized in the development of pesticides and herbicides . Pyrimidine derivatives are known for their herbicidal properties, and combining them with indole structures could enhance their effectiveness against a broader spectrum of pests and weeds .
Material Science
The compound’s unique chemical properties make it suitable for applications in material science . It can be used in the synthesis of novel polymers and materials with specific properties, such as conductivity, stability, and resistance to degradation . These materials can be applied in electronics, coatings, and other industrial applications .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways . Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand complex biological processes and develop new biochemical techniques .
Environmental Science
The compound can be applied in environmental science for the development of sensors and remediation agents. Its ability to interact with various environmental pollutants makes it useful in detecting and neutralizing harmful substances in water and soil .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its versatility allows chemists to design and synthesize a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10-8-11(2)19-17(18-10)22-9-15(21)16-12(3)20-14-7-5-4-6-13(14)16/h4-8,20H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDOMBVEPWLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)




![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)
